cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a quinoline core, and various substituted phenyl groups. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. In this case, p-toluidine, benzaldehyde, and trans-methyl-isoeugenol are used as starting materials . The reaction proceeds through a sequence of cycloaddition and N-furoylation processes to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an NF-κB inhibitor, the compound can interfere with the NF-κB signaling pathway, which plays a crucial role in regulating immune responses, inflammation, and cell proliferation . By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is an analogue of the major human neurotransmitter dopamine and is closely related to mescaline.
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This derivative exhibits similar biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a cyclopentyl ring, a quinoline core, and various substituted phenyl groups sets it apart from other similar compounds .
Properties
Molecular Formula |
C31H35NO5 |
---|---|
Molecular Weight |
501.6g/mol |
IUPAC Name |
cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H35NO5/c1-18-8-7-9-21(14-18)29-28(31(34)37-23-10-5-6-11-23)19(2)32-24-15-22(16-25(33)30(24)29)20-12-13-26(35-3)27(17-20)36-4/h7-9,12-14,17,22-23,29,32H,5-6,10-11,15-16H2,1-4H3 |
InChI Key |
DBDUBILUJKEQGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCC5)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCC5)C |
Origin of Product |
United States |
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